克拉斯酮

描述

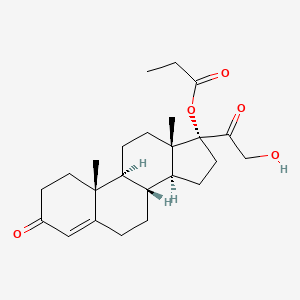

Clascoterone,也称为醋酸可的松 17α-丙酸酯,是一种合成的孕烷类固醇,是孕酮和 11-脱氧皮质醇的衍生物。它主要用作局部抗雄激素药物,用于治疗寻常痤疮。 Clascoterone 通过抑制皮肤中的雄激素受体起作用,从而减少雄激素(如睾酮和二氢睾酮)的作用,而雄激素是导致痤疮发病机制的已知因素 .

科学研究应用

作用机制

Clascoterone 通过作为遍布皮肤(包括皮脂腺、皮脂细胞和真皮乳头细胞)的雄激素受体 (AR) 的拮抗剂来发挥作用。通过与睾酮和二氢睾酮等雄激素竞争与这些受体的结合,Clascoterone 阻断了促进痤疮发病机制的雄激素受体信号通路。 这包括减少皮脂腺增生、过多皮脂产生和炎症通路 .

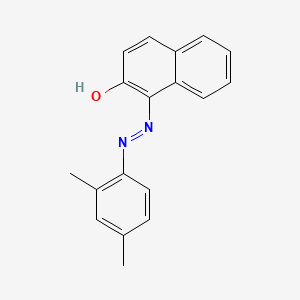

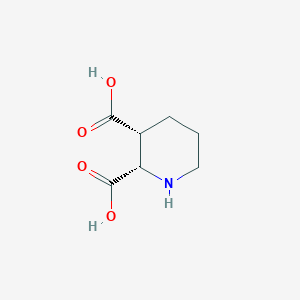

类似化合物:

螺内酯: 另一种用于治疗痤疮的抗雄激素,但主要口服给药。

非那雄胺: 一种用于雄激素性脱发的 5α-还原酶抑制剂。

他扎罗汀: 一种用于治疗痤疮的维甲酸类药物。

他扎罗汀: 另一种用于治疗痤疮和银屑病的维甲酸类药物。

比较: Clascoterone 在局部应用时具有高度局部的活性,表现出最小的全身吸收,这使其独一无二。 与螺内酯等口服抗雄激素相比,这降低了全身副作用的风险 。 此外,已证明 Clascoterone 比螺内酯具有更高的亲和力抑制雄激素受体活性 。 与主要靶向维甲酸受体的他扎罗汀和他扎罗汀等维甲酸类药物不同,Clascoterone 特别针对雄激素受体,使其成为痤疮治疗方案中的一个新选择 .

生化分析

Biochemical Properties

Cortexolone 17alpha-propionate plays a crucial role in biochemical reactions by acting as an antagonist to androgen receptors. It binds with high affinity to these receptors, thereby inhibiting the binding of androgens such as testosterone and dihydrotestosterone (DHT). This inhibition prevents the activation of androgen receptor signaling pathways, which are responsible for the proliferation of sebocytes and the production of sebum and inflammatory cytokines . The interaction of cortexolone 17alpha-propionate with androgen receptors is dose-dependent and selective, making it an effective topical treatment for acne and other androgen-related skin disorders .

Cellular Effects

Cortexolone 17alpha-propionate exerts significant effects on various cell types and cellular processes. In sebocytes, the compound inhibits the production of lipids and inflammatory cytokines, which are key contributors to acne pathogenesis . Additionally, cortexolone 17alpha-propionate has been shown to influence cell signaling pathways by blocking the effects of androgens on sebaceous glands and dermal papilla cells . This blockade results in reduced sebaceous gland proliferation and decreased sebum production, ultimately leading to an improvement in acne symptoms .

Molecular Mechanism

The molecular mechanism of cortexolone 17alpha-propionate involves its high-affinity binding to androgen receptors, thereby preventing the binding of androgens such as testosterone and DHT . This competitive inhibition blocks the androgen receptor signaling cascades that promote acne pathogenesis, including sebaceous gland proliferation and excess sebum production . Additionally, cortexolone 17alpha-propionate inhibits the transcription of androgen-regulated genes and the production of inflammatory cytokines in a dose-dependent manner . This selective topical activity makes it a potent antiandrogen for treating acne and androgenetic alopecia .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cortexolone 17alpha-propionate have been observed to change over time. The compound exhibits stability and maintains its antiandrogenic activity over extended periods . Studies have shown that cortexolone 17alpha-propionate remains effective in inhibiting androgen receptor signaling and reducing sebum production even after prolonged exposure . Additionally, the compound’s degradation products do not exhibit significant antiandrogenic activity, ensuring its long-term efficacy in treating androgen-dependent conditions .

Dosage Effects in Animal Models

The effects of cortexolone 17alpha-propionate vary with different dosages in animal models. At lower doses, the compound effectively inhibits androgen receptor signaling and reduces sebum production without causing significant adverse effects . At higher doses, cortexolone 17alpha-propionate may exhibit toxic effects, including skin irritation and systemic absorption . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

Cortexolone 17alpha-propionate is metabolized primarily in the skin, where it is converted to its inactive metabolite, cortexolone . This metabolic pathway involves the hydrolysis of the propionate ester group, resulting in the formation of cortexolone, which does not exhibit significant antiandrogenic activity . The metabolism of cortexolone 17alpha-propionate ensures its selective topical activity and minimizes systemic exposure .

Transport and Distribution

Cortexolone 17alpha-propionate is transported and distributed within cells and tissues primarily through passive diffusion . The compound’s lipophilic nature allows it to penetrate the skin barrier and reach the target androgen receptors in sebocytes and dermal papilla cells . Additionally, cortexolone 17alpha-propionate exhibits selective accumulation in the skin, ensuring its localized activity and minimizing systemic absorption .

Subcellular Localization

The subcellular localization of cortexolone 17alpha-propionate is primarily within the cytoplasm, where it binds to androgen receptors . This binding prevents the translocation of the androgen receptor complex to the nucleus, thereby inhibiting the transcription of androgen-regulated genes . The selective localization of cortexolone 17alpha-propionate within the cytoplasm ensures its targeted antiandrogenic activity and minimizes off-target effects .

准备方法

合成路线和反应条件: Clascoterone 是使用二丙酸酯作为原料通过化学反应合成的。 合成涉及在单一步中对相应的 17α,21-二酯进行脂肪酶催化的化学选择性醇解 。反应条件通常涉及使用有机溶剂和特定催化剂来获得所需产物。

工业生产方法: Clascoterone 的工业生产涉及扩大合成路线,以生产大量化合物。 该过程包括优化反应条件、纯化步骤和质量控制措施,以确保最终产品符合药典标准 .

化学反应分析

反应类型: Clascoterone 会经历各种化学反应,包括:

氧化: Clascoterone 可以被氧化形成不同的衍生物。

还原: 还原反应可以改变 Clascoterone 中存在的官能团。

取代: 取代反应可以将新的官能团引入 Clascoterone 分子中。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。

取代: 卤素和烷基化试剂等试剂用于取代反应。

主要形成的产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可以导致羟基化衍生物的形成,而还原可以产生脱氧产物 .

相似化合物的比较

Spironolactone: Another antiandrogen used for acne treatment, but primarily administered orally.

Finasteride: A 5α-reductase inhibitor used for androgenetic alopecia.

Trifarotene: A retinoid used for acne treatment.

Tazarotene: Another retinoid used for acne and psoriasis treatment.

Comparison: Clascoterone is unique in its highly localized activity when applied topically, showing minimal systemic absorption. This reduces the risk of systemic side effects compared to oral antiandrogens like spironolactone . Additionally, clascoterone has been shown to inhibit androgen receptor activity with greater affinity than spironolactone . Unlike retinoids such as trifarotene and tazarotene, which primarily target retinoic acid receptors, clascoterone specifically targets androgen receptors, making it a novel addition to acne treatment options .

属性

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O5/c1-4-21(28)29-24(20(27)14-25)12-9-19-17-6-5-15-13-16(26)7-10-22(15,2)18(17)8-11-23(19,24)3/h13,17-19,25H,4-12,14H2,1-3H3/t17-,18+,19+,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNHMOZDMYNCPO-PDUMRIMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10471883 | |

| Record name | Clascoterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Acne is a multifactorial skin condition characterized by excess sebum production, epithelial hyperkeratinization, proliferation of the skin commensal bacteria, and inflammation. Circulating and locally synthesized natural ligands, testosterone and dihydrotestosterone (DHT), serve as causative factors in both males and females. Upon binding of DHT, the DHT-androgen receptor complex dimerizes and translocates to the nucleus where it promotes the transcription of genes involved in acne pathogenesis, including proliferation and differentiation of sebocytes, excess sebum production, and inflammatory cytokine production. Clascoterone is a potent antagonist at ARs and competes for androgens in binding to the receptor, thereby inhibiting downstream signalling of ARs that promote acne. Androgenetic alopecia is also an androgen-dependent and highly genetic condition. Dihydrotestosterone (DHT) binds to ARs expressed on dermal papilla cells (DPC) in the scalp to induce AR-mediated transcription of genes that contribute to androgenic alopecia. By blocking the interaction between DHT and aARs, clascoterone inhibits AR-regulated transcription and DHT-induced IL-6 synthesis. | |

| Record name | Clascoterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12499 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

19608-29-8 | |

| Record name | 21-Hydroxy-17-(1-oxopropoxy)pregn-4-ene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19608-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clascoterone [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019608298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clascoterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12499 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clascoterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLASCOTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XN7MM8XG2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzyl N-[(1R)-1-[[2,4-dibromo-6-[(cyclohexyl-methyl-amino)methyl]phenyl]carbamoyl]-2-[(2R)-2-[[2,4-dibromo-6-[(cyclohexyl-methyl-amino)methyl]phenyl]carbamoyl]-2-phenylmethoxycarbonylamino-ethyl]disulfanyl-ethyl]carbamate dihydrochloride](/img/structure/B1669092.png)